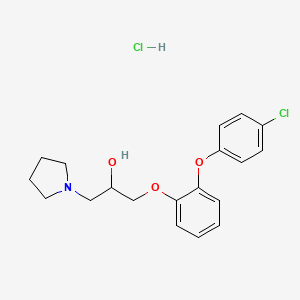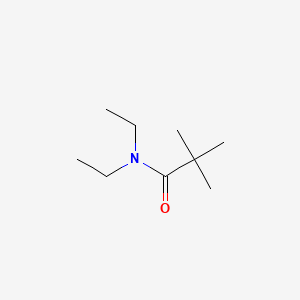
Dichloro(octoxy)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(octoxy)alumane is an organoaluminum compound with the chemical formula AlCl2(OC8H17). It is a member of the broader class of organoaluminum compounds, which are known for their utility in various chemical reactions and industrial applications. This compound is characterized by the presence of two chlorine atoms and an octoxy group bonded to an aluminum center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro(octoxy)alumane can be synthesized through the reaction of aluminum trichloride with octanol. The reaction typically proceeds as follows: [ \text{AlCl}_3 + \text{C}8\text{H}{17}\text{OH} \rightarrow \text{AlCl}_2(\text{OC}8\text{H}{17}) + \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of aluminum trichloride. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where aluminum trichloride and octanol are combined under controlled conditions. The reaction is typically conducted in a solvent such as toluene or hexane to ensure proper mixing and to control the reaction temperature. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(octoxy)alumane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and octanol.
Reduction: Aluminum hydrides and octanol.
Substitution: Various organoaluminum compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Dichloro(octoxy)alumane has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings.
Wirkmechanismus
The mechanism by which dichloro(octoxy)alumane exerts its effects involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical transformations, such as the activation of small molecules and the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylaluminum dichloride: Similar in structure but with ethyl groups instead of octoxy groups.
Methylaluminum dichloride: Contains methyl groups instead of octoxy groups.
Diethylaluminum chloride: Features two ethyl groups and one chlorine atom bonded to aluminum.
Uniqueness
Dichloro(octoxy)alumane is unique due to the presence of the octoxy group, which imparts different solubility and reactivity characteristics compared to its simpler counterparts. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the stabilization of certain reaction intermediates or in the formation of specific polymer structures.
Eigenschaften
CAS-Nummer |
25047-86-3 |
|---|---|
Molekularformel |
C8H17AlCl2O |
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
dichloro(octoxy)alumane |
InChI |
InChI=1S/C8H17O.Al.2ClH/c1-2-3-4-5-6-7-8-9;;;/h2-8H2,1H3;;2*1H/q-1;+3;;/p-2 |
InChI-Schlüssel |
VVUXQVXYXDLWBC-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCO[Al](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)
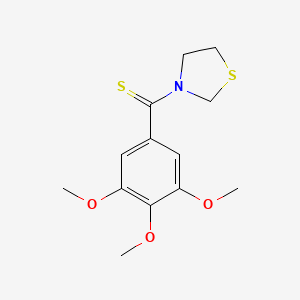
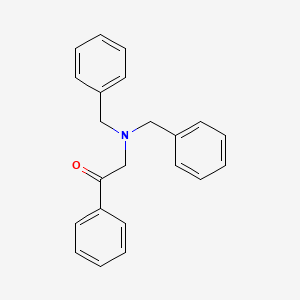

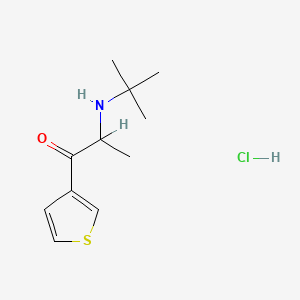
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)


![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)
![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)

